molecular formula C13H16ClNO2 B1382854 trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate CAS No. 1416307-75-9

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate

Cat. No.: B1382854
CAS No.: 1416307-75-9
M. Wt: 253.72 g/mol
InChI Key: LOHPPIKSCADHAL-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate: is a chemical compound with the molecular formula C13H16ClNO2 It is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(4-chlorophenyl)glycidate with an amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction proceeds through the formation of an intermediate aziridine ring, which is then isolated and purified .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate can undergo oxidation reactions to form corresponding oxaziridines.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to open the aziridine ring.

Major Products Formed:

    Oxidation: Oxaziridines

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its aziridine ring is a versatile intermediate that can be transformed into various functional groups.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Aziridines are known for their biological activity, and derivatives of this compound may exhibit antimicrobial, anticancer, or antiviral properties.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate involves the reactivity of its aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the aziridine ring acts as an electrophile, reacting with nucleophiles to form new bonds and generate diverse products.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-bromophenyl)aziridine-2-carboxylate
  • tert-Butyl 3-(4-fluorophenyl)aziridine-2-carboxylate
  • tert-Butyl 3-(4-methylphenyl)aziridine-2-carboxylate

Comparison: Compared to its analogs, trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate is unique due to the presence of the chlorine atom on the phenyl ring. This chlorine substituent can influence the compound’s reactivity, making it more or less reactive in certain chemical reactions. Additionally, the electronic and steric effects of the chlorine atom can impact the compound’s biological activity, potentially leading to different pharmacological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHPPIKSCADHAL-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
Reactant of Route 3
trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
Reactant of Route 4
trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
Reactant of Route 5
trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
Reactant of Route 6
trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.